molecular formula C21H23N7O3S2 B2404459 7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005295-48-6

7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2404459
M. Wt: 485.58
InChI Key: PFLMODBZPMFLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C21H23N7O3S2 and its molecular weight is 485.58. The purity is usually 95%.
BenchChem offers high-quality 7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 5-ethylthiophene-2-sulfonyl chloride with piperazine to form 4-((5-ethylthiophen-2-yl)sulfonyl)piperazine. This intermediate is then reacted with 3-methoxybenzaldehyde and 7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidine to form the final product.

Starting Materials
5-ethylthiophene-2-sulfonyl chloride, piperazine, 3-methoxybenzaldehyde, 7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Reaction
Step 1: 5-ethylthiophene-2-sulfonyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form 4-((5-ethylthiophen-2-yl)sulfonyl)piperazine., Step 2: 4-((5-ethylthiophen-2-yl)sulfonyl)piperazine is then reacted with 3-methoxybenzaldehyde in the presence of a catalyst such as acetic acid to form an imine intermediate., Step 3: The imine intermediate is then reacted with 7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidine in the presence of a reducing agent such as sodium borohydride to form the final product, 7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.

properties

IUPAC Name

7-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3S2/c1-3-17-7-8-18(32-17)33(29,30)27-11-9-26(10-12-27)20-19-21(23-14-22-20)28(25-24-19)15-5-4-6-16(13-15)31-2/h4-8,13-14H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLMODBZPMFLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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